4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a hydrazine-based compound known for its diverse applications in pharmaceutical and chemical research. This compound features a benzohydrazide core with an ether linkage and a nitrophenyl group, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation of 4-[(4-methylbenzyl)oxy]benzohydrazide with 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The benzohydrazide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydrazone linkage and nitrophenyl group play crucial roles in its biological activity, influencing pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylbenzyl)oxy]benzohydrazide: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
N’-[(thiophen-2-yl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide: Contains a thiophenyl group instead of a nitrophenyl group, affecting its reactivity and applications.
Uniqueness
4-[(4-methylbenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its combination of a benzohydrazide core, ether linkage, and nitrophenyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research fields .
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19N3O4/c1-16-5-7-17(8-6-16)15-29-21-11-9-19(10-12-21)22(26)24-23-14-18-3-2-4-20(13-18)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
MRACIHYJRMJKIO-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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